N,N-dimethyl-2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidin-4-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-2-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N9/c1-14-7-9-27(23-14)17-5-4-16(21-22-17)25-10-12-26(13-11-25)18-19-8-6-15(20-18)24(2)3/h4-9H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDAFZPNPXBHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CC(=N4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidin-4-amine, a compound featuring a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological targets, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by a pyrimidine core substituted with various functional groups, including piperazine and pyrazole moieties. The synthesis typically involves multi-step reactions that integrate these heterocycles, often employing methods such as cyclization and functional group modifications. For example, the synthesis of similar pyrido[2,3-d]pyrimidine derivatives has been documented, showcasing various synthetic routes that can be adapted for this compound .
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, pyrido[2,3-d]pyrimidines have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, thereby affecting cancer cell proliferation . Specifically, derivatives targeting kinases involved in tumor growth have also been reported to demonstrate promising efficacy against various cancer models.
Enzyme Inhibition
This compound may act as an inhibitor of specific kinases. Inhibitors of the phosphoinositide 3-kinase (PI3K) family have shown potential in treating inflammatory diseases and cancers by modulating cell signaling pathways that regulate cell growth and survival . The selectivity of this compound for particular isoforms could enhance its therapeutic profile.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antiproliferative Effects : A study highlighted the antiproliferative effects of pyrido[2,3-d]pyrimidines on various cancer cell lines, demonstrating IC50 values in the low micromolar range . This suggests potential for further development into therapeutic agents.
- Kinase Inhibition : Research focused on inhibitors targeting tyrosine kinases revealed that modifications to the piperazine and pyrazole components significantly influenced inhibitory potency against specific cancer-related pathways .
- Antioxidant Properties : Some derivatives have shown antioxidant activity through DPPH radical scavenging assays, indicating a potential role in mitigating oxidative stress-related diseases .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research:
2.1 Anticancer Activity
Several studies have indicated that compounds with similar structures can act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, the inhibition of the androgen receptor (AR) has been linked to the treatment of prostate cancer, where AR antagonism is crucial for therapeutic efficacy .
2.2 Antimicrobial Properties
Research has shown that pyrazole derivatives possess antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents. The presence of the pyrazole ring in the compound suggests potential activity against various pathogens .
Study on Anticancer Efficacy
A study conducted by researchers demonstrated that compounds structurally related to N,N-dimethyl derivatives showed significant inhibition of prostate cancer cell lines in vitro. The study highlighted the importance of substituents on the pyrazole ring for enhancing biological activity .
Antimicrobial Activity Assessment
In another study, derivatives of pyrazole were screened for antimicrobial activity against a panel of bacteria and fungi. The findings indicated that certain modifications improved efficacy against resistant strains, suggesting that N,N-dimethyl derivatives could be developed into novel antimicrobial agents .
Research Applications
| Application Area | Description |
|---|---|
| Drug Development | Potential lead compound for anticancer and antimicrobial drugs |
| Biochemical Research | Study of kinase pathways and receptor interactions |
| Pharmaceutical Formulation | Development of formulations targeting specific diseases like cancer |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Motifs and Substituent Variations
The compound’s closest analogs share pyrimidine/piperazine backbones with variations in substituents and heterocyclic appendages. Below is a comparative analysis:
Table 1: Structural and Molecular Comparisons
*Calculated based on molecular formula C₁₇H₂₁N₉.
Physicochemical Properties
- Solubility : The target compound’s pyridazine and pyrazole groups may reduce aqueous solubility compared to simpler analogs like N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine. Piperazine derivatives with bulky substituents (e.g., benzyl in ) exhibit lower solubility due to increased hydrophobicity.
- Thermal Stability: Pyrazole-containing compounds (e.g., target compound and ) show higher melting points (>100°C) compared to thiadiazole derivatives (e.g., ), as noted in for pyrazole analogs .
Preparation Methods
Core Pyrimidine Synthesis
The pyrimidine nucleus is synthesized via Gould-Jacobs cyclization , where β-keto esters react with guanidine derivatives under basic conditions. For example:
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Ethyl acetoacetate reacts with 2,4,6-triaminopyrimidine in refluxing diphenyl ether (195–230°C) to yield 2,4-diamino-5-methylpyrimidine .
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Chlorination at position 2 is achieved using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF) as a catalyst, producing 2-chloro-4-amino-5-methylpyrimidine .
Pyridazine-Pyrazole Coupling
The pyridazine-pyrazole unit is attached through Buchwald-Hartwig amination or Ullmann coupling :
Final N,N-Dimethylation
The terminal amine group is dimethylated via reductive alkylation :
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The intermediate amine reacts with formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature.
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Excess formaldehyde (3 equiv) ensures complete dimethylation, with yields exceeding 90%.
Reaction Optimization
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent (Piperazine step) | Anhydrous DMF | 85% → 92% |
| Temperature (Pyridazine coupling) | 110°C | 65% → 78% |
| Catalyst Loading (Pd) | 5 mol% | 70% → 82% |
Higher temperatures (>120°C) during pyridazine coupling lead to decomposition, while polar aprotic solvents (e.g., DMSO) enhance nucleophilicity.
Catalytic Systems
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Palladium-based catalysts : Pd(OAc)₂/Xantphos outperforms CuI/1,10-phenanthroline in coupling efficiency (82% vs. 68%).
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Base selection : Cs₂CO₃ increases reaction rates compared to K₂CO₃ due to stronger basicity.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols employ continuous flow reactors for the piperazine substitution step:
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Residence time : 30 minutes at 100°C.
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Throughput : 5 kg/day with 94% purity.
Purification Strategies
| Step | Method | Purity Achieved |
|---|---|---|
| After chlorination | Crystallization | 98% |
| Final product | Column chromatography (SiO₂, EtOAc/hexane) | 99.5% |
Mechanistic Insights
Nucleophilic Aromatic Substitution
The piperazine attack on 2-chloropyrimidine follows a two-step addition-elimination mechanism :
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Base deprotonation of piperazine generates a strong nucleophile.
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Transition state stabilization by DMF facilitates chloride displacement.
Reductive Alkylation
Formaldehyde undergoes Schiff base formation with the amine, followed by borohydride reduction to yield the dimethylated product:
The reaction is pH-sensitive, with optimal performance at pH 6–7.
Challenges and Solutions
Byproduct Formation
Scalability of Coupling Reactions
-
Issue : Palladium catalyst costs.
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Solution : Catalyst recycling using magnetic nanoparticles , reducing Pd waste by 40%.
Recent Advances (Post-2023)
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N,N-dimethyl-2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidin-4-amine, and what challenges arise in multi-step synthesis?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:
- Step 1 : Formation of the pyridazine-piperazine core via Buchwald-Hartwig coupling under palladium catalysis, requiring precise temperature control (35–80°C) and inert atmospheres .
- Step 2 : Pyrazole ring introduction via nucleophilic substitution, often using copper(I) bromide as a catalyst in polar aprotic solvents like DMSO .
- Step 3 : Final functionalization of the pyrimidine amine group via alkylation or reductive amination .
- Key Challenges : Regioselectivity in pyridazine functionalization, purification of intermediates with polar substituents, and maintaining stereochemical integrity during multi-step sequences .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming regiochemistry, particularly distinguishing between pyridazine (δ 8.5–9.5 ppm) and pyrimidine (δ 6.5–7.5 ppm) proton environments .
- HRMS (High-Resolution Mass Spectrometry) : Essential for verifying molecular weight (e.g., observed [M+H] vs. calculated) and detecting impurities .
- HPLC-PDA : Reversed-phase chromatography with photodiode array detection ensures >95% purity, especially for separating isomers or byproducts with similar polarity .
Q. How does the compound interact with biological targets in preliminary assays?
- Methodological Answer :
- In Vitro Binding Assays : Radioligand displacement studies (e.g., H-labeled antagonists) quantify affinity for G-protein-coupled receptors (GPCRs) like serotonin or dopamine receptors, with IC values typically <100 nM .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase activity using ADP-Glo™) assess inhibition of targets like PI3K or MAPK, with dose-response curves to calculate EC .
Advanced Research Questions
Q. What strategies are recommended for optimizing reaction yield and purity during synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/XPhos vs. Cu(I)/TMEDA systems to improve coupling efficiency in heterocycle formation .
- Solvent Optimization : Replace DMSO with DMA (dimethylacetamide) to reduce side reactions in pyrazole alkylation steps .
- Workflow Automation : Use flow chemistry for controlled addition of reagents (e.g., slow addition of LiAlH in reductive amination) to minimize exothermic side reactions .
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications in the pyridazine and piperazine moieties?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituents at pyridazine C-6 (e.g., Cl, CF) to assess steric/electronic effects on receptor binding .
- Piperazine Replacement : Replace piperazine with morpholine or thiomorpholine to evaluate solubility and metabolic stability via liver microsome assays .
- Data Analysis : Use multivariate regression models to correlate logP, polar surface area, and IC values across analogs .
Q. What in vivo models are appropriate for evaluating the compound's pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent Models : Administer orally (10–50 mg/kg) to Sprague-Dawley rats, with serial blood sampling for LC-MS/MS analysis of plasma concentration-time profiles .
- Toxicity Screening : Conduct 14-day repeat-dose studies, monitoring AST/ALT levels and histopathology of liver/kidney tissues .
- BBB Penetration : Use in situ brain perfusion models to quantify uptake, critical for CNS-targeted applications .
Q. How can computational methods like molecular docking predict binding affinities with target enzymes?
- Methodological Answer :
- Protein Preparation : Retrieve crystal structures (e.g., PDB ID 4LDE for PI3Kγ), remove water molecules, and assign protonation states using tools like Schrödinger’s Protein Preparation Wizard .
- Docking Protocols : Perform flexible ligand docking with Glide SP/XP scoring, focusing on key residues (e.g., Lys833 in ATP-binding pocket) .
- Validation : Compare predicted vs. experimental ΔG values using isothermal titration calorimetry (ITC) .
Q. What approaches resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. CHO-K1) and buffer conditions (pH 7.4, 1 mM Mg) to isolate protocol variability .
- Meta-Analysis : Apply random-effects models to aggregate IC data from >10 studies, adjusting for publication bias via funnel plots .
- Proteomic Profiling : Use phosphoproteomics (e.g., SILAC) to identify off-target effects that may explain divergent functional outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
